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Compound of Interest

Compound Name: Humic acid sodium salt

Cat. No.: B1343089

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of studies on the antiviral properties of sodium humate. It includes
available experimental data, detailed methodologies for key experiments, and comparisons
with other antiviral agents to aid in the replication and advancement of this research.

Sodium humate, a salt of humic acid, has demonstrated a broad spectrum of antiviral activity
against both DNA and RNA viruses. The primary mechanism of action is thought to be
extracellular, where the negatively charged polyanionic molecules of humic acid bind to
positively charged viral envelope glycoproteins. This interaction effectively blocks the virus from
attaching to and entering host cells.[1] Some studies also suggest intracellular mechanisms,
such as the inhibition of viral reverse transcriptase and RNA polymerase.[1][2] This guide
synthesizes findings from key studies to provide a basis for future research and replication
efforts.

Comparative Antiviral Activity of Humic Acid

Quantitative data from in vitro studies are summarized below, comparing the efficacy of humic
acid against various viruses and alongside established antiviral drugs.

Table 1: Antiviral Activity of Humic Acid against
Herpesviruses
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Virus Cell Line Compound IC50 (pg/mL) IC90 (pg/mL)
Herpes Simplex Human Foreskin ) )

) ) Humic Acid 3.6 12.5
Virus-1 (HSV-1) Fibroblast
Acyclovir 0.1 0.4
Herpes Simplex Human Foreskin ) )

] ] Humic Acid 5.4 17.5
Virus-2 (HSV-2) Fibroblast
Acyclovir 0.3 1.1
Varicella-Zoster Human Foreskin

] ) Humic Acid 15.0 50.0
Virus (VZV) Fibroblast
Acyclovir 0.5 1.8
Epstein-Barr ) ) )

i Daudi Humic Acid 12.5 25.0
Virus (EBV)
Acyclovir 15 5.0

Source: Data compiled from a 2002 study conducted by a contract lab for the National
Institutes of Health (NIH).[1]

Table 2: Antiviral Activity of Humic Acid against

Influenza A Virus
Virus Strain Cell Line Compound IC50 (pg/mL)
Influenza A/WSN/33
MDCK Humic Acid 48.61 + 7.32
(HIN1)
Ribavirin Not Reported

Source: Lu et al., 2002 and a 2002 NIH study.[1][2]

Table 3: Antiviral Activity of Humic Acid Analogues and
Substances against HIV-1 and SARS-CoV-2
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Virus Strain Cell Line Compound EC50/IC50/ID50
HS-1500 (Synthetic
HIV-1 MT-2 50-300 ng/mL (IC50)
Humate)
) ) 0.37-1.4 mg/L
HIV-1 CEM-SS Humic Materials
(EC50)
SARS-CoV-2 (Alpha Humic Substance 1740-fold dilution
] VeroE6 )
Variant) Mixture* (ID50)

*Note: The study on SARS-CoV-2 used a mixture containing humic substances, ascorbic acid,
Selenium, and Zinc ions; therefore, the ID50 is not specific to sodium humate alone.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific studies. Below are protocols
derived from the available literature for key antiviral assays used in the evaluation of sodium
humate.

Cytopathic Effect (CPE) Inhibition Assay for
Herpesviruses

This assay determines the ability of a compound to prevent a virus from destroying a
monolayer of host cells.

Materials:

Cell Line: Human Foreskin Fibroblast (HFF) cells[3]

Virus: Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV)[3]

Test Compound: Sodium Humate

Control Compound: Acyclovir

Media: Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS)[3]
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o Equipment: 96-well tissue culture plates, CO2 incubator (37°C)[3]
Procedure:

o Cell Seeding: 24 hours prior to the assay, seed HFF cells into 96-well plates at a
concentration of 2.5 x 1075 cells/mL in 0.1 mL of MEM with 10% FBS. Incubate for 24 hours
at 37°C in a CO2 incubator.[3]

o Compound Dilution: On the day of the assay, prepare serial dilutions of sodium humate and
acyclovir in MEM.[3]

e Treatment and Infection: Remove the growth medium from the cells. Add 125 pL of the test
compound dilutions to the first row of triplicate wells. Serially dilute the compounds 1:5 down
the plate.[3] Add the appropriate virus dilution to the wells.

 Incubation: Incubate the plates in a CO2 incubator at 37°C for 72 hours.[3]

o Data Analysis: After incubation, observe the wells for the presence of viral cytopathic effect
(CPE). The IC50 is calculated as the concentration of the compound that inhibits CPE by
50% compared to the virus control.[3]

Plaque Reduction Assay for Influenza Virus

This assay quantifies the reduction in the number of viral plaques (areas of cell death) in the
presence of a test compound.

Materials:

Cell Line: Madin-Darby Canine Kidney (MDCK) cells[3]

Virus: Influenza A virus

Test Compound: Sodium Humate

Control Compound: Ribavirin

Media: Minimum Essential Medium (MEM)
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e Overlay: Agarose or Avicel overlay

e Equipment: 12-well plates, CO2 incubator (37°C)

Procedure:

Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.[3]

« Infection: Prepare serial dilutions of the influenza virus. Infect the MDCK cell monolayers
with the virus dilutions for 1 hour.

» Treatment and Overlay: After the incubation period, remove the virus inoculum and wash the
cells. Add an overlay medium containing different concentrations of sodium humate or
ribavirin. The overlay solidifies and restricts the spread of the virus, leading to the formation
of localized plaques.

 Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are
visible.

e Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize
the plagues. Count the number of plagues in each well.

o Data Analysis: Calculate the percentage of plaque reduction for each compound
concentration compared to the virus control. The IC50 is the concentration that reduces the
plaque number by 50%.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided.

Virus Particle
(Positively Charged Glycoproteins)

Sodium Humate
(Negatively Charged Polyanion)
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Extracellular antiviral mechanism of sodium humate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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